N-(3-fluorophenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide
Description
The compound N-(3-fluorophenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide is a piperazine-carboxamide derivative characterized by a pyridazine core substituted with a 4-methylpyridin-2-ylamino group and a piperazine-linked 3-fluorophenyl carboxamide. The piperazine-carboxamide scaffold is common in medicinal chemistry due to its versatility in forming hydrogen bonds and modulating pharmacokinetic properties .
Properties
IUPAC Name |
N-(3-fluorophenyl)-4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN7O/c1-15-7-8-23-19(13-15)25-18-5-6-20(27-26-18)28-9-11-29(12-10-28)21(30)24-17-4-2-3-16(22)14-17/h2-8,13-14H,9-12H2,1H3,(H,24,30)(H,23,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJFLUZGXWLAGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Pyridazinyl Group: The pyridazinyl group can be synthesized through the reaction of hydrazine with a suitable diketone or diester, followed by cyclization.
Attachment of the 4-Methylpyridin-2-yl Group: This step involves the nucleophilic substitution of the pyridazinyl group with 4-methylpyridin-2-amine under basic conditions.
Formation of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction involving a suitable piperazine derivative.
Introduction of the Fluorophenyl Group: The final step involves the coupling of the 3-fluorophenyl group with the piperazine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinyl and piperazine rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Comparison with Similar Compounds
Structural Analogues with Piperazine-Carboxamide Cores
Key Examples :
Analysis :
Functional Group Variations :
- Carboxamide vs. Carbothioamide/Carboximidamide : The carboxamide group in the target compound likely optimizes hydrogen bonding and selectivity compared to carbothioamide (e.g., ML267) or carboximidamide derivatives (e.g., compound 13) .
- Pyridazine vs. Pyrimidine/Pyridine : The pyridazine core in the target compound may offer distinct binding geometry compared to pyrimidine () or pyridine () analogues, affecting kinase or receptor interactions .
- Substituent Effects: 3-Fluorophenyl vs. Trifluoromethylphenyl: The 3-fluorophenyl group in the target compound balances lipophilicity and electronic effects, whereas trifluoromethylphenyl substituents (e.g., CAS 856189-81-6) enhance potency but may compromise solubility . 4-Methylpyridin-2-ylamino: This substituent likely improves target engagement through steric and electronic modulation compared to bulkier groups (e.g., 3,5-bis(trifluoromethyl)phenyl in ) .
Pharmacological Profile Comparisons
Dopamine D3 Receptor Ligands ():
- Compounds with carboxamide linkers (e.g., 8j, D3R Ki = 2.6 nM) exhibit >1000-fold selectivity over D2R, whereas analogues lacking the carbonyl group show >100-fold reduced D3R affinity. This underscores the critical role of the carboxamide group in the target compound for receptor selectivity .
Kinase Inhibitors ():
- The pyridopyrazine-based p38 MAP kinase inhibitor () and pyridazinyl derivatives () highlight the importance of heterocyclic cores in kinase binding. The target compound’s pyridazine moiety may confer unique selectivity compared to pyrido[2,3-b]pyrazine derivatives .
Physicochemical and Pharmacokinetic Properties
- The 3-fluorophenyl group in the target compound offers a compromise between potency and solubility .
- Metabolic Stability : Piperazine-carboxamide derivatives generally exhibit moderate stability, whereas carboximidamides () and carbothioamides () may resist oxidative metabolism but face elimination challenges .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
